(1-Fluorocyclopropyl)methanesulfonyl chloride
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Overview
Description
(1-Fluorocyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₄H₆ClFO₂S and a molecular weight of 172.61 g/mol . It is characterized by the presence of a fluorocyclopropyl group attached to a methanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of action
Methanesulfonyl chloride is an organosulfur compound that is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .
Mode of action
Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
Biochemical pathways
Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Pharmacokinetics
It is a colourless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Result of action
The molecular and cellular effects of methanesulfonyl chloride’s action depend on the specific reaction it is involved in. For example, in the formation of methanesulfonates, it can lead to the generation of new compounds with different properties .
Action environment
The action, efficacy, and stability of methanesulfonyl chloride can be influenced by various environmental factors. For instance, it is reactive toward water, alcohols, and many amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with a fluorinating agent, followed by sulfonylation. One common method includes the following steps:
Fluorination: Cyclopropylmethanol is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, forming 1-fluorocyclopropylmethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Fluorocyclopropyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
(1-Chlorocyclopropyl)methanesulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
(1-Bromocyclopropyl)methanesulfonyl chloride: Contains a bromine atom, which also affects its reactivity and applications.
Uniqueness
(1-Fluorocyclopropyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
(1-fluorocyclopropyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQALSZGXIQRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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